molecular formula C21H24N2O5S B3712125 Ethyl 4-({[(3,5-diethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Ethyl 4-({[(3,5-diethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B3712125
M. Wt: 416.5 g/mol
InChI Key: VOHKWJJIBQRDCZ-UHFFFAOYSA-N
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Description

Ethyl 4-({[(3,5-diethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is an organic compound with a complex structure that includes aromatic rings, ester groups, and thioamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[(3,5-diethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate typically involves multi-step organic reactions. One common method starts with the esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate. This intermediate is then reacted with 3,5-diethoxybenzoyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(3,5-diethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Ethyl 4-({[(3,5-diethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-({[(3,5-diethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π stacking interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-({[(3,5-dichloro-4-methoxybenzoyl)carbamothioyl]amino}benzoate): Similar structure but with different substituents on the aromatic ring.

    Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate: Contains a morpholine ring instead of diethoxy groups.

Uniqueness

Ethyl 4-({[(3,5-diethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to the presence of diethoxy groups, which can influence its solubility, reactivity, and biological activity. These groups can also affect the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 4-[(3,5-diethoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-4-26-17-11-15(12-18(13-17)27-5-2)19(24)23-21(29)22-16-9-7-14(8-10-16)20(25)28-6-3/h7-13H,4-6H2,1-3H3,(H2,22,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHKWJJIBQRDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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